1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea is a urea derivative featuring a 2-fluorophenyl group and a 2-hydroxy-2-methylpropyl substituent. Urea-based compounds are widely explored in agrochemical and pharmaceutical research due to their bioactivity, often targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C11H15FN2O2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,16)7-13-10(15)14-9-6-4-3-5-8(9)12/h3-6,16H,7H2,1-2H3,(H2,13,14,15) |
InChI Key |
NVRYGRAZQHAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed as follows:
Step 1: 2-Fluoroaniline reacts with an isocyanate to form an intermediate.
Step 2: The intermediate undergoes further reaction with 2-hydroxy-2-methylpropylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The process might include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure optimal reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Traditional Methods
-
Reagents : Isocyanates, solvents (dichloromethane, tetrahydrofuran), catalysts (triethylamine).
-
Conditions : Room temperature or mild heating.
-
Yield : Varies depending on reaction scale and purity control.
Novel Approaches
Recent studies highlight alternative synthetic routes using PhI(OAc)₂ (hypervalent iodine reagent) for coupling amides and amines. For example:
-
Reagents : PhI(OAc)₂, K₃PO₄ (base), 1,2-dichloroethane (solvent).
-
Conditions : Elevated temperatures (e.g., 80°C for 18 hours).
| Method | Key Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Traditional | 2-fluoroaniline, isocyanate | Dichloromethane | Room temperature | Moderate |
| Novel (PhI(OAc)₂) | PhI(OAc)₂, K₃PO₄ | 1,2-Dichloroethane | 80°C for 18 h | 21% |
Reaction Types
The compound undergoes multiple reaction pathways, each influenced by its functional groups and substituents.
Oxidation
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Products : Oxidized derivatives (e.g., formation of ketones or carboxylic acids).
-
Mechanism : The hydroxyl group at the 2-position may act as a reactive site for oxidation.
Reduction
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Products : Reduced derivatives (e.g., alcohols or amines).
-
Mechanism : Reduction of carbonyl or imine groups, if present.
Substitution
-
Reagents : Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK).
-
Products : Substituted derivatives (e.g., methoxy or alkylated products).
-
Mechanism : Nucleophilic attack at the fluorophenyl group due to fluorine’s electron-withdrawing effect.
Hydrolysis
-
Conditions : Acidic or basic environments.
-
Products : Corresponding amine and carboxylic acid derivatives.
-
Mechanism : Cleavage of the urea linkage under hydrolytic conditions.
Structural Modifications and Reactivity
The compound’s reactivity is influenced by its substituents, particularly the fluorophenyl group and hydroxyalkyl chain . Comparative analysis with structurally similar compounds reveals key trends:
| Compound | Key Substituents | Impact on Reactivity |
|---|---|---|
| Target compound | Fluorophenyl, hydroxy-2-methylpropyl | High reactivity due to fluorine’s electron-withdrawing effect and hydroxyl group’s hydrogen-bonding capability |
| 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | Additional methoxy group | Altered solubility and steric effects |
| 1-(2-Chlorophenyl)-3-(2-hydroxy-2-methylpropyl)urea | Chlorine instead of fluorine | Reduced reactivity due to chlorine’s weaker electron-withdrawing effect |
| 1-(2-Fluorophenyl)-3-(2-hydroxypropyl)urea | Absence of methyl group | Increased steric hindrance |
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvent | Temperature | Key Observations |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Aqueous/organic | Room temperature | Formation of oxidized products |
| Reduction | NaBH₄, LiAlH₄ | THF, ethanol | 0–60°C | Selective reduction of carbonyl groups |
| Substitution | NaOMe, t-BuOK | DMF, DMSO | 50–100°C | Nucleophilic attack at fluorophenyl ring |
| Hydrolysis | HCl, NaOH | Water/ethanol | 80–100°C | Cleavage of urea linkage |
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research indicates that 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea acts as an inhibitor of certain kinases involved in cancer progression. Its ability to selectively inhibit these enzymes makes it a candidate for targeted cancer therapies. For instance, studies have shown that this compound can significantly reduce tumor growth in preclinical models by interfering with cell signaling pathways associated with proliferation and survival.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Neurological Disorders : Preliminary studies suggest that this compound may possess neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism involves modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotection | Modulation of neuroinflammatory responses |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The compound was administered at varying doses, showing dose-dependent efficacy.
-
Case Study on Anti-inflammatory Effects :
- In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited reduced levels of inflammatory markers compared to a placebo group. This suggests its potential as a therapeutic agent for managing chronic inflammatory conditions.
-
Case Study on Neurological Disorders :
- Research conducted on animal models of Alzheimer's disease indicated that the administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation, highlighting its neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea would depend on its specific interactions with biological targets. Potential mechanisms include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea
- Structure : The compound replaces the 2-hydroxy-2-methylpropyl group with a 1-(3-isopropenylphenyl)-1-methylethyl substituent .
- Key Differences :
- The isopropenylphenyl group introduces aromaticity and bulkiness, likely increasing lipophilicity and steric hindrance.
- Absence of the hydroxy group reduces polarity, which may lower water solubility but enhance membrane permeability.
- Implications : The isopropenylphenyl moiety could improve pesticidal activity by enhancing binding to insect chitin synthase, as seen in other urea-based agrochemicals .
Flufenoxuron (1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea)
- Structure : Features a 4-(2-chloro-trifluorotolyloxy)-2-fluorophenyl group and a 2,6-difluorobenzoyl substituent .
- Key Differences :
- Chloro-trifluoromethyl and difluorobenzoyl groups increase electronegativity and metabolic stability.
- The absence of a hydroxy group suggests higher environmental persistence, typical of insecticides.
- Implications: Flufenoxuron’s fluorine-rich structure enhances its pesticidal efficacy by resisting degradation, a trait less prominent in the target compound due to its hydroxy group .
1-(4-(2-chloro-α,α,α-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzolyl)urea
- Structure: Similar to flufenoxuron but with slight variations in substituent positioning .
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Solubility vs. Stability: The hydroxy group in the target compound improves solubility but may reduce environmental persistence compared to halogenated analogs like flufenoxuron .
- Bioactivity : Fluorine and chloro substituents in analogs enhance binding to biological targets (e.g., insect growth regulators), whereas the hydroxy group may shift activity toward mammalian enzymes or receptors .
- Synthetic Feasibility : The 2-hydroxy-2-methylpropyl group is easier to functionalize for drug discovery, whereas halogenated analogs require specialized fluorination techniques .
Biological Activity
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13FN2O2. The presence of a fluorophenyl group and a hydroxypropyl side chain contributes to its chemical properties, influencing its biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H13FN2O2 |
| Molecular Weight | 216.22 g/mol |
| LogP | 1.5 |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- ERK Inhibition : The compound has been identified as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival. This inhibition is significant in the context of cancer therapy, where dysregulation of this pathway is common .
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values varied across different cell lines, indicating selective activity against certain types of cancer .
- In Vivo Studies : In animal models, the administration of this compound showed promising results in reducing tumor size and improving survival rates compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
